2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Characterization
The synthetic routes to create benzamide derivatives, including compounds similar to 2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, are crucial for enabling further pharmacological evaluation. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines represents a significant step in creating compounds with potential biological activities. These synthetic methodologies are designed to introduce specific functional groups that could influence the biological activity of the resulting compounds, emphasizing the importance of synthetic chemistry in drug discovery (Eleev, Kutkin, & Zhidkov, 2015).
Biological Activities and Pharmacological Potential
Benzamide derivatives have been extensively studied for their biological properties, including antitumor, antibacterial, and antiviral activities. For example, certain benzamide compounds have demonstrated marked in vivo antitumor activity against various human tumors by inhibiting histone deacetylase (HDA), suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional agents (Saito et al., 1999). This highlights the potential of benzamide derivatives, including this compound, in cancer research and treatment.
Antimicrobial and Antioxidant Screening
The screening of benzothiazoles and pyrazoles for antimicrobial and antioxidant activities is another area of interest. Compounds with structural similarities to this compound have been synthesized and evaluated for their potential as antimicrobial and antioxidant agents. This research underscores the versatility of benzamide derivatives in addressing a wide range of pharmacological targets (Raparla et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various biological targets
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, such as inducing apoptosis, inhibiting cell proliferation, and modulating immune responses
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-12-6-8-13(9-7-12)23-18(15-10-26(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLQNFHHPFYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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